
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds These compounds are characterized by a fused ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Benzoyl Group: The benzoyl group is often introduced through acylation reactions using reagents like benzoyl chloride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Reduced forms of the benzoyl group, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
Medicinally, 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and benzoyl groups suggests potential interactions with hydrogen bonding sites, while the chloro and ethoxy groups could influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is unique due to the specific combination of substituents on the indolizine core. This combination can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Biological Activity
The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide (CAS Number: 903314-70-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H22ClN3O3, with a molecular weight of 447.9 g/mol. The structure includes an indolizine core, which is often associated with various biological activities, particularly in anticancer and antimicrobial research.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 903314-70-5 |
Molecular Formula | C25H22ClN3O3 |
Molecular Weight | 447.9 g/mol |
Antitumor Activity
Research has indicated that compounds containing indolizine structures exhibit significant antitumor properties. A study conducted by Lucescu et al. (2015) demonstrated that indolizines can target mitotic events in cancer cells, leading to cell cycle arrest and apoptosis. The specific compound was shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The proposed mechanism of action for This compound involves:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell division.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through the activation of caspases.
- Targeting Specific Enzymes : The compound may inhibit enzymes that are crucial for tumor growth, such as topoisomerases or kinases.
Study 1: Anticancer Efficacy
In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells (MCF-7 line) at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating a potent effect against these cells.
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions between this compound and cellular targets using molecular docking studies. Results revealed strong binding affinities with proteins involved in apoptosis regulation, further validating its potential as an anticancer agent.
Properties
IUPAC Name |
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-18-11-8-16(9-12-18)24(30)23-22(27)21(20-6-4-5-13-29(20)23)25(31)28-17-10-7-15(2)19(26)14-17/h4-14H,3,27H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJQNUQXUNAYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.